N-(3-aminopropyl)-4-methoxybenzenesulfonamide hydrochloride
Description
N-(3-aminopropyl)-4-methoxybenzenesulfonamide hydrochloride is a sulfonamide derivative characterized by a 4-methoxy-substituted benzene ring linked to a 3-aminopropylamine group via a sulfonamide bridge. The hydrochloride salt enhances its stability and solubility in aqueous environments. This compound is primarily utilized in pharmaceutical and polymer research due to its reactive primary amine group and sulfonamide functionality, which enable conjugation, copolymerization, or derivatization .
Properties
Molecular Formula |
C10H17ClN2O3S |
|---|---|
Molecular Weight |
280.77 g/mol |
IUPAC Name |
N-(3-aminopropyl)-4-methoxybenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C10H16N2O3S.ClH/c1-15-9-3-5-10(6-4-9)16(13,14)12-8-2-7-11;/h3-6,12H,2,7-8,11H2,1H3;1H |
InChI Key |
XXRJNSHJOUDLNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-4-methoxybenzenesulfonamide hydrochloride typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-aminopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and solvent concentration are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-4-methoxybenzenesulfonamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(3-aminopropyl)-4-methoxybenzenesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-4-methoxybenzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The methoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their differences:
*Calculated based on molecular formula.
Key Observations:
Aromatic Core Influence: The benzene-based target compound (4-methoxy) exhibits distinct electronic effects compared to naphthalene derivatives (e.g., HR170280 in ).
Substituent Effects: The 4-methoxy group in the target compound donates electron density via resonance, stabilizing the sulfonamide moiety and modulating reactivity. The 3-methoxypropyl group in 4-chloro-N-(3-methoxypropyl)benzenesulfonamide introduces steric bulk and ether functionality, reducing amine reactivity compared to the primary amine in the target compound .
Functional Group Comparisons :
Solubility and Stability Data
Limited experimental data are available, but trends can be inferred:
- Aqueous Solubility : The hydrochloride salt of the target compound likely exhibits higher solubility than neutral sulfonamides (e.g., ). APM’s methacrylamide group confers moderate solubility, though lower than sulfonamides .
- Thermal Stability : Sulfonamides generally decompose above 200°C, while methacrylamides (e.g., APM) may polymerize at elevated temperatures .
Biological Activity
N-(3-aminopropyl)-4-methoxybenzenesulfonamide hydrochloride is a sulfonamide compound with significant biological activity, particularly as an enzyme inhibitor. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C12H17N2O3S·HCl
- Molecular Weight : Approximately 280.77 g/mol
- Functional Groups : Contains a sulfonamide group, an aminopropyl side chain, and a methoxy group on the aromatic ring.
This compound primarily acts as an enzyme inhibitor. The aminopropyl group interacts with active sites on enzymes, modulating their activity through:
- Hydrogen Bonding : Facilitates binding to enzyme active sites.
- Electrostatic Interactions : Enhances specificity and affinity for target enzymes.
This mechanism suggests potential applications in treating various diseases, including infections and inflammation.
Biological Activity Overview
Research indicates that this compound exhibits the following biological activities:
- Antimicrobial Activity : Inhibits bacterial growth by targeting specific metabolic pathways.
- Anti-inflammatory Properties : Modulates immune responses, potentially useful in inflammatory diseases.
- Anticancer Potential : Affects cellular pathways related to tumor growth, indicating possible applications in cancer therapeutics.
Enzyme Inhibition Studies
A study evaluating the enzyme inhibitory effects of various sulfonamide compounds found that this compound demonstrated significant inhibition of key enzymes involved in metabolic processes. The study highlighted its potential as a lead compound for drug development aimed at metabolic disorders and infectious diseases .
Structure-Activity Relationship (SAR) Analysis
In a comprehensive SAR study involving over 3400 bis-aryl sulfonamide compounds, this compound was identified as having a favorable profile for activating NF-κB and ISRE pathways. This study emphasized the importance of methoxy substituents in maintaining biological activity, with findings suggesting that structural modifications could enhance efficacy .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| N-(3-Aminopropyl)-4-methoxybenzenesulfonamide | Moderate | High | Potential |
| 4-Amino-3-methoxybenzenesulfonamide | Low | Moderate | Low |
| Other Bis-Aryl Sulfonamides | Variable | Variable | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
